molecular formula C14H15N3S2 B5753962 N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea

N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea

Cat. No. B5753962
M. Wt: 289.4 g/mol
InChI Key: BUSRHDKPPBTZPZ-UHFFFAOYSA-N
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Description

N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, also known as TBTU, is a chemical compound that has gained significant attention in the scientific community due to its various applications in chemical synthesis and biological research.

Mechanism of Action

N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea acts as a coupling reagent by activating carboxylic acids and forming an active ester intermediate. This intermediate then reacts with the amine group of the amino acid, resulting in peptide bond formation. This compound is also known to act as an effective dehydrating agent, which can facilitate the formation of peptide bonds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to cause any significant adverse effects on human health. In vitro studies have shown that this compound can inhibit the growth of cancer cells and can also modulate the immune response.

Advantages and Limitations for Lab Experiments

N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is a highly efficient and versatile reagent that can be used in a variety of peptide coupling reactions. It is also relatively inexpensive and easy to handle. However, this compound has some limitations, such as its sensitivity to moisture and its tendency to form by-products during reactions. Therefore, it is important to use this compound under carefully controlled conditions to ensure the purity of the final product.

Future Directions

There are several future directions for N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea research. One area of interest is the development of new coupling reagents that are more efficient and have fewer limitations than this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as its ability to inhibit cancer cell growth. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Conclusion:
In conclusion, this compound is a highly efficient and versatile reagent that has numerous applications in chemical synthesis and biological research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research in this area continues, this compound is likely to play an increasingly important role in the development of new compounds and therapies.

Synthesis Methods

N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea can be synthesized through a two-step process involving the reaction of 2-mercaptobenzothiazole with aniline, followed by the reaction with phosgene. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-phenyl-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been widely used in chemical synthesis as a coupling reagent for peptide synthesis. It is a highly efficient and versatile reagent that can be used in a variety of peptide coupling reactions. This compound has also been used in the synthesis of other biologically active compounds, such as nucleosides, oligonucleotides, and carbohydrates.

properties

IUPAC Name

1-phenyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S2/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-3,6-7H,4-5,8-9H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSRHDKPPBTZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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